(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that serves as a protective group for the amino functionality. The presence of a 4-cyanophenyl moiety enhances its potential for various biological interactions and applications in medicinal chemistry. It is primarily utilized as a research chemical, particularly in studies related to peptide synthesis and drug development .
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves several key steps:
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid finds applications primarily in research settings:
Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and behavior in biological systems:
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(R)-3-Amino-3-(4-cyanophenyl)propanoic acid | Lacks tert-butoxycarbonyl protection | Directly active without deprotection |
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Stereoisomer with opposite configuration | Potentially different biological activity |
(R)-2-Amino-3-(4-cyanophenyl)propanoic acid | Different positional isomer | May exhibit different reactivity patterns |
The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid lies in its protective group, which allows for selective reactions and modifications while maintaining the integrity of the amino group during synthesis processes. This feature makes it particularly valuable in complex peptide synthesis where protecting groups are essential for controlling reaction pathways .
The synthesis of cyano-substituted phenylalanine derivatives dates to early 21st-century efforts to develop unnatural amino acids for biochemical studies. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1970s, became central to peptide synthesis due to its compatibility with solid-phase methods. The combination of Boc protection with a 4-cyanophenyl substituent emerged as a strategic modification to enhance solubility and enable precise chemical manipulation.
Key milestones include:
This compound is pivotal in:
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid represents a protected beta-amino acid derivative that belongs to the class of non-natural amino acids [1] [2]. The compound is systematically classified under the Chemical Abstracts Service registry number 501015-22-1 and carries the MDL number MFCD03427968 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4].
This molecule belongs to the beta-amino acid family, which differs from alpha-amino acids in that the amino and carboxyl functional groups are separated by two carbon atoms rather than one [2]. The compound features a tert-butoxycarbonyl protecting group, commonly utilized in peptide synthesis for amino group protection [5] [6]. The 4-cyanophenyl substituent introduces aromatic character and electron-withdrawing properties to the molecular structure [7].
The molecular formula C₁₅H₁₈N₂O₄ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.31 grams per mole, positioning it within the range of medium-sized organic molecules suitable for synthetic applications [1] [3].
Property | Value | Reference |
---|---|---|
CAS Number | 501015-22-1 | [1] [3] |
MDL Number | MFCD03427968 | [1] [3] |
Molecular Formula | C₁₅H₁₈N₂O₄ | [1] [3] |
Molecular Weight | 290.31 g/mol | [1] [3] |
IUPAC Name | (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |
The stereochemical designation (R) in the compound name indicates the absolute configuration at the stereogenic center [8] [9]. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the R or S designation [10]. The stereogenic center is located at the third carbon position (C3) of the propanoic acid backbone, where the amino group attachment creates the chiral environment [11].
Beta-amino acids can exist in multiple stereoisomeric forms due to their structural characteristics [2]. The R configuration specifically denotes that when the molecule is oriented according to priority rules, the sequence of substituents proceeds in a clockwise direction [8] [10]. This absolute configuration is critical for biological activity and synthetic applications, as enantiomers can exhibit dramatically different properties [9].
The compound represents one of two possible enantiomers, with its mirror image being the (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid [12]. The stereochemical purity and maintenance of configuration during synthetic transformations are essential considerations for applications requiring specific three-dimensional arrangements [13] [14].
Stereochemical Feature | Description | Reference |
---|---|---|
Absolute Configuration | R configuration at C3 position | [8] [9] |
Stereogenic Centers | Single chiral center | [11] |
Enantiomeric Relationship | Mirror image with S-enantiomer | [12] |
Configurational Stability | Stable under normal conditions | [13] |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid exists as a solid at room temperature with a typical purity of 98% in commercial preparations [4]. The compound demonstrates stability under standard storage conditions when maintained at room temperature in a sealed, dry environment [4] [15]. The tert-butoxycarbonyl protecting group confers enhanced stability compared to the free amino acid, making it suitable for extended storage and handling [5] [6].
The physicochemical profile is influenced by the presence of multiple functional groups including the carboxylic acid, protected amine, aromatic ring, and nitrile group [5]. The carboxylic acid functionality introduces ionizable character with an expected pKa around 4, typical for carboxylic acids [5]. The aromatic 4-cyanophenyl group contributes to the compound's electronic properties and provides ultraviolet absorption characteristics [7] [16].
The molecular structure exhibits both hydrophilic and hydrophobic regions, with the carboxylic acid and protected amine providing polar character while the aromatic ring and tert-butyl group contribute hydrophobic properties [5]. This amphiphilic nature influences solubility patterns and intermolecular interactions [5] [6].
Physical Property | Value/Description | Reference |
---|---|---|
Physical State | Solid | [4] |
Purity | 98% | [4] |
Storage Conditions | Room temperature, sealed, dry | [4] [15] |
Stability | Stable under normal conditions | [5] [6] |
Ionizable Groups | Carboxylic acid (pKa ~4) | [5] |
The spectroscopic characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid relies on multiple analytical techniques that provide complementary structural information [17] [18]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with ¹H nuclear magnetic resonance expected to show characteristic signals for aromatic protons in the 7.4-7.8 parts per million region and tert-butoxycarbonyl methyl groups around 1.4 parts per million [19] [20].
¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton, with carbonyl carbons typically appearing between 170-175 parts per million and aromatic carbons in the 120-140 parts per million range [20]. The technique allows for quantitative analysis and structural verification of the amino acid framework [20].
Mass spectrometry, particularly electrospray ionization methods, enables molecular weight confirmation with expected molecular ion peaks at mass-to-charge ratio 291 for the protonated molecular ion [17] [18]. Fragmentation patterns provide additional structural information through characteristic breakdown products [21].
Infrared spectroscopy reveals functional group signatures including carbonyl stretching around 1700 wavenumbers, nitrogen-hydrogen stretching near 3300 wavenumbers, and carbon-nitrogen triple bond stretching around 2220 wavenumbers [22] [23] [24]. Ultraviolet-visible spectroscopy detects aromatic absorption in the 260-280 nanometer region, useful for concentration determination and purity assessment [16] [25].
Analytical Technique | Key Spectroscopic Features | Application |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons (7.4-7.8 ppm), tert-butoxycarbonyl methyls (1.4 ppm) | Structure confirmation |
¹³C Nuclear Magnetic Resonance | Carbonyl carbons (170-175 ppm), aromatic carbons (120-140 ppm) | Carbon framework analysis |
Mass Spectrometry | Molecular ion at m/z 291, characteristic fragments | Molecular weight verification |
Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C≡N stretch (~2220 cm⁻¹) | Functional group identification |
Ultraviolet-Visible Spectroscopy | Aromatic absorption (260-280 nm) | Concentration determination |
High-performance liquid chromatography provides separation and purity analysis capabilities, with retention times dependent on mobile phase composition and ultraviolet detection typically monitored at 254 nanometers [17]. Chiral chromatographic methods enable enantiomeric purity assessment, critical for maintaining stereochemical integrity [13].
The asymmetric synthesis of (R)-Boc-4-cyano-β-phenylalanine represents a critical advancement in the production of β-branched aromatic α-amino acids. Recent developments in enzymatic approaches have demonstrated exceptional stereoselectivity for this class of compounds [1] [2]. Engineered phenylalanine ammonia lyases (PAL) variants, specifically the double mutant PcPAL-L256V-I460V and triple mutant PcPAL-F137V-L256V-I460V, have proven highly effective for the direct asymmetric synthesis of β-branched aromatic α-amino acids [1]. These engineered enzymes achieve remarkable diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%) in yields ranging from 41-71% [1] [2].
The mechanism of these engineered PAL variants involves specific mutations that create additional space within the active site to accommodate β-substituted substrates. The L256V mutation, positioned in close proximity to the β-methyl group of substrates, provides the necessary spatial accommodation, while the I460V mutation facilitates optimal substrate positioning within the active pocket [1]. Through computational analyses, researchers have identified that the distinctive amino acid distribution within the enzyme's substrate binding pocket determines the stereoselectivity of the asymmetric amination reaction [1].
Biocatalytic transamination methods have also emerged as highly effective approaches for preparing β-branched aromatic α-amino acids [3] [4]. These methods proceed through dynamic kinetic resolution mechanisms that are unique to optimal enzymes, delivering products with exceptional stereochemical control [3]. The transformation establishes two adjacent stereocenters with high stereoselectivity in a single reaction step, representing a significant advancement over traditional chemical methods that often rely on expensive metal catalysts and designer ligands [3] [5].
Alternative synthetic approaches include organoborane-based stereoselective synthesis, which combines methodology for α-stereocontrol during preparation of non-proteinogenic amino acid derivatives with reactions of chiral, non-racemic organoboranes [6]. The Matteson asymmetric homologation route and rhodium-catalyzed asymmetric hydroboration provide necessary chiral organoboranes for subsequent boron alkylation reactions [6]. These methods achieve high stereochemical purity for β-branched α-amino acid targets, with yields typically ranging from 70-85% [6].
The tert-butoxycarbonyl (Boc) protecting group represents the most widely utilized amino protection strategy in synthetic chemistry, particularly for β-amino acid derivatives [7] [8] [9]. The Boc group functions as an acid-labile protecting group that can be readily added to amines under various conditions and subsequently removed under acidic conditions [7] [10]. The protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), creating a stable carbamate linkage [8] [11].
Several methodologies exist for Boc protection of amino groups. The standard protocol employs di-tert-butyl dicarbonate with triethylamine in tetrahydrofuran at 40°C, providing reliable yields and straightforward workup procedures [7] [8]. Aqueous conditions using sodium hydroxide and Boc2O in water and THF at 0°C offer an environmentally friendly alternative [7] [10]. For rapid protection, acetonitrile solutions with 4-dimethylaminopyridine (DMAP) as base provide efficient conversion at room temperature [7] [9].
The "on-water" reaction represents a particularly green approach, involving simple stirring of the amine and Boc2O suspended in water at ambient temperature [7] [10]. This method eliminates the need for organic solvents while maintaining high efficiency [11]. The Boc protecting group demonstrates excellent stability under basic hydrolysis conditions and catalytic reduction conditions, remaining inert against various nucleophiles [9].
Deprotection of Boc groups typically employs strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol [7] [8] [10]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [8] [11]. Scavengers such as anisole or thioanisole may be employed to prevent alkylation of other nucleophiles by the intermediate tert-butyl cation [7] [10].
Advanced deprotection methods include treatment with trimethylsilyl iodide followed by methanol, which proves particularly useful when other deprotection methods are too harsh for sensitive substrates [7] [10]. Selective cleavage of N-Boc groups in the presence of other protecting groups can be achieved using aluminum trichloride, providing excellent chemoselectivity [7] [10].
Stereoselective synthesis of β-amino acids, particularly those containing the 4-cyanophenyl moiety, requires sophisticated approaches to control multiple stereocenters. Continuous flow methodologies have emerged as powerful tools for achieving high stereoselectivity while maintaining practical scalability [12] [13] [14]. The development of continuous-flow stereoselective synthesis using asymmetric Mannich reactions with optically active sulfinimines demonstrates exceptional potential for β-amino acid production [12].
In flow systems, enolate formation from tert-butyl acetate occurs within 10 seconds at room temperature, followed by asymmetric Mannich reaction completion within 30 seconds at -78°C [12]. These conditions afford β-amino acid derivatives in moderate to good yields with high diastereoselectivity [12]. The continuous operation capability enables formation of Mannich products at rates of 1.83 g·h⁻¹, representing significant productivity improvements over traditional batch processes [12].
Phase transfer catalytic approaches have proven highly effective for enantioselective synthesis of quaternary amino acid derivatives [13] [14]. Maruoka catalyst systems demonstrate enantioselectivity up to 93% ee in continuous flow conditions, with both liquid-liquid and solid-liquid phase transfer methodologies showing promise [14]. The liquid-liquid phase transfer process in flow demonstrates superior productivity compared to batch processes, while solid-liquid phase transfer benzylation offers exceptional advantages in terms of productivity and space-time yield [14].
Electrochemical carboxylation methods provide environmentally benign alternatives to traditional synthetic approaches [15]. These systems generate α-amino acids through in situ aldimine formation followed by electrochemical carboxylation with carbon dioxide, eliminating the need for stoichiometric metal reagents or highly toxic cyanide compounds [15]. The integration of aldehyde-aniline condensation in desiccant bed columns with subsequent electrochemical transformation represents a streamlined approach to amino acid synthesis [15].
Dynamic kinetic resolution processes offer unique advantages for stereoselective synthesis of β-branched amino acids [3] [5]. These transformations proceed through enzyme-catalyzed mechanisms that simultaneously resolve racemic substrates while converting them to desired products with high stereoselectivity [3]. The process enables access to products that would be challenging to obtain through conventional chemical methods [5].
Sustainable production methodologies for amino acids have gained significant attention as environmental concerns drive the development of greener synthetic approaches [16] [17] [18]. Carbon-negative synthesis methods represent the most advanced sustainable approaches, utilizing carbon dioxide as a feedstock while removing greenhouse gases from the atmosphere [16] [17]. Cell-free biocatalytic systems demonstrate remarkable potential for carbon-negative amino acid production, achieving synthesis that consumes more carbon than it emits [16].
Biomass-derived feedstock utilization provides another avenue for sustainable amino acid production [19] [20] [21]. The conversion of woody biomass derivatives such as grass, straw, and wood chips into amino acids through catalytic processes represents a significant advancement [19] [20]. These methods involve breaking down glucose derived from plant-based biomass to lactic acid, which subsequently converts to amino acids using synthetic catalysts [19] [22]. The process achieves approximately 40% conversion of extracted glucose to amino acids within hours, with potential for complete glucose conversion [19] [22].
The development of artificial photosynthetic processes using electrophotocatalysts based on hydroxyapatite demonstrates innovative approaches to sustainable amino acid synthesis [18]. These systems fix nitrogen from N₂ and carbon from CO₂ and CH₄ to produce glycine and alanine under mild reaction conditions [18]. At atmospheric pressure and 95°C, molar yields of 1.9% and 1.6% for glycine and alanine respectively can be achieved, increasing to 3.4% and 2.4% at 6 bar pressure [18].
Enzymatic synthesis methods offer inherently sustainable approaches due to their mild reaction conditions and high specificity [23] [24]. Immobilized multienzyme systems demonstrate particular promise for continuous synthesis of enantiopure amino acids [24]. These systems utilize amino acid dehydrogenase co-immobilized with formate dehydrogenase on porous agarose beads, creating hierarchical architectures that maintain over 50% initial effectiveness after five batch cycles and 8 days of continuous operation [24].
Fermentation-based approaches using agricultural waste streams represent scalable sustainable production methods [25] [26]. Advanced metabolic engineering and synthetic biology techniques enable the development of efficient cell factories that convert renewable feedstocks to amino acids with minimal environmental impact [25] [26]. The BioBAA platform exemplifies such approaches, utilizing patented metabolic engineering to create bio-based amino acid production with outstanding environmental and economic performance [26].
Industrial scale-up of amino acid production requires careful consideration of process economics, environmental impact, and production efficiency [27] [28] [29]. Current industrial amino acid production relies primarily on microbial fermentation processes, with Corynebacterium glutamicum and Escherichia coli serving as the predominant production organisms [25] [30]. These processes have achieved high levels of production efficiency through decades of optimization, but significant opportunities exist for improvement through advanced biotechnological approaches [28] [31].
The development of continuous flow synthesis technologies presents significant opportunities for industrial scale-up [32] [33] [34]. Automated fast-flow peptide synthesis (AFPS) systems demonstrate the potential for producing peptide chains exceeding 164 amino acids in length through 327 consecutive reactions [34] [35]. These systems achieve cycle times of approximately 2.5 minutes per amino acid incorporation, completing protein chain synthesis in 3.5 to 6.5 hours [34] [35].
Process integration and automation represent critical factors for successful industrial implementation [29]. Modern amino acid manufacturing requires integrated systems from raw material preparation through final product packaging [29]. Full-line setups incorporating starch processing units, sterilization stations, fermentation sections, and downstream processing enable continuous production with real-time monitoring and control [29].
Economic considerations for industrial production include feedstock costs, energy requirements, and separation processes [27] [36]. The development of cost-effective amino acid production methods targeting production costs of $1.50 per kilogram for amino acids and $100,000 per kilogram for growth factors represents significant market opportunities [27]. Federal funding initiatives, including Grand Challenge competitions, aim to incentivize development of scalable production methods achieving these cost targets [27].
Environmental sustainability considerations increasingly influence industrial production decisions [37] [38]. The amino acid market, estimated at over $13 billion USD with ten million tons annual production, faces pressure to adopt more sustainable production methods [37]. Alternative feedstock utilization, including agricultural residues and food industry by-products, offers pathways to reduce environmental impact while maintaining economic viability [21] [38].
Advanced process optimization through artificial intelligence and machine learning technologies enables enhanced production efficiency [29] [31]. These technologies facilitate real-time analysis and process design optimization, helping manufacturers achieve competitive advantages while meeting global demand [29] [31]. The integration of single-use bioreactor technologies and circular bioprocessing approaches further enhances the sustainability and efficiency of industrial amino acid production [29].